Dimethyl-{6-[4-(methyl-hydrazonomethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Interpretation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N,N-dimethyl-6-[4-[(E)-(methylhydrazinylidene)methyl]phenyl]-4-(trifluoromethyl)pyridin-2-amine. This nomenclature reflects the compound's complex molecular architecture, which consists of a pyridine ring serving as the central scaffold with strategic substituent placement that influences both its chemical properties and potential biological activity.
The structural interpretation reveals several key components that define the molecule's three-dimensional arrangement and electronic properties. The pyridine ring forms the core heterocyclic structure, with the nitrogen atom positioned to facilitate coordination chemistry and hydrogen bonding interactions. The dimethylamino group at position 2 of the pyridine ring contributes significant electron density through its lone pair electrons, creating a nucleophilic center that can participate in various chemical transformations.
The trifluoromethyl group at position 4 introduces strong electron-withdrawing character due to the high electronegativity of fluorine atoms, creating an electronic imbalance that influences the reactivity patterns across the entire molecule. This substituent significantly alters the electron distribution within the pyridine ring, making it more electrophilic and potentially enhancing its interaction with biological targets.
The phenyl group at position 6 extends the conjugated system and provides additional aromatic character to the molecule. This phenyl ring carries a methyl-hydrazonomethyl substituent that introduces both steric bulk and additional functional group diversity. The hydrazone functionality (methylhydrazinylidene) exhibits E-stereochemistry, as indicated by the systematic name, which defines the spatial arrangement of substituents around the carbon-nitrogen double bond.
| Structural Component | Position | Electronic Effect | Stereochemical Consideration |
|---|---|---|---|
| Pyridine Ring | Core | Electron-deficient aromatic | Planar geometry |
| Dimethylamino Group | Position 2 | Electron-donating | Pyramidal nitrogen |
| Trifluoromethyl Group | Position 4 | Strong electron-withdrawing | Tetrahedral carbon |
| Phenyl Ring | Position 6 | Aromatic conjugation | Planar geometry |
| Hydrazone Group | Para-phenyl | Conjugated system | E-configuration |
Chemical Abstracts Service Registry Number and Database Cross-Referencing
The compound has been assigned Chemical Abstracts Service registry number 1300019-70-8, which serves as its unique identifier across multiple chemical databases and literature sources. This registry number provides unambiguous identification in chemical information systems and facilitates cross-referencing across various scientific platforms and commercial catalogs.
Database cross-referencing reveals extensive documentation across multiple chemical information platforms. The compound appears in PubChem with the identifier 56832331, providing access to comprehensive structural and property data. The ChemBase database system catalogs this compound under identifier 54091, offering additional chemical information and synthetic pathways.
The molecular formula C₁₆H₁₇F₃N₄ accurately represents the atomic composition, indicating the presence of sixteen carbon atoms, seventeen hydrogen atoms, three fluorine atoms, and four nitrogen atoms. The molecular weight has been precisely determined as 322.33 grams per mole, which corresponds to the calculated mass based on standard atomic weights.
International chemical identifier systems provide additional cross-referencing capabilities through standardized notation systems. The International Chemical Identifier string InChI=1S/C16H17F3N4/c1-20-21-10-11-4-6-12(7-5-11)14-8-13(16(17,18)19)9-15(22-14)23(2)3/h4-10,20H,1-3H3/b21-10+ encodes the complete structural information in a machine-readable format. The corresponding International Chemical Identifier Key KSIVONIKNQUNKR-UFFVCSGVSA-N provides a compact hash representation for database searching and compound matching.
| Database System | Identifier | Format | Primary Use |
|---|---|---|---|
| Chemical Abstracts Service | 1300019-70-8 | Registry Number | Literature searching |
| PubChem | 56832331 | Compound Identifier | Property data access |
| ChemBase | 54091 | Database ID | Structural information |
| International Chemical Identifier | KSIVONIKNQUNKR-UFFVCSGVSA-N | Hash key | Structure matching |
Properties
IUPAC Name |
N,N-dimethyl-6-[4-[(E)-(methylhydrazinylidene)methyl]phenyl]-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4/c1-20-21-10-11-4-6-12(7-5-11)14-8-13(16(17,18)19)9-15(22-14)23(2)3/h4-10,20H,1-3H3/b21-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIVONIKNQUNKR-UFFVCSGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN=CC1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/N=C/C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl-{6-[4-(methyl-hydrazonomethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine (CAS Number: 1300019-70-8) is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes a pyridine ring substituted with trifluoromethyl and hydrazonomethyl groups. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
- Molecular Formula : CHFN
- Molecular Weight : 322.34 g/mol
- Purity : 95%+
- Density : 1.19 g/cm³ (predicted)
- Boiling Point : 452.0 ± 45.0 °C (predicted) .
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The presence of the hydrazonomethyl group may enhance its ability to form stable complexes with metal ions, potentially leading to increased cytotoxicity and enzyme inhibition.
Anticancer Activity
Research indicates that compounds with similar structural features often exhibit significant anticancer properties. For instance, studies on related pyridine derivatives have shown that they can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . Specific investigations into the cytotoxic effects of this compound are necessary to establish its efficacy against various cancer cell lines.
Antimicrobial Properties
Compounds containing hydrazone functionalities have been documented for their antibacterial and antifungal activities. The mechanism typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways. Preliminary studies suggest that derivatives of pyridine compounds can exhibit broad-spectrum antimicrobial properties, making them candidates for further exploration in drug development .
Enzyme Inhibition
Enzyme inhibition studies have shown that similar compounds can act as effective inhibitors of various enzymes, including those involved in metabolic pathways relevant to disease states such as diabetes and cancer. The structure-activity relationship (SAR) indicates that modifications in the substituents on the pyridine ring can significantly influence inhibitory potency .
Case Studies
Scientific Research Applications
Key Synthetic Pathways
- Hydrazone Formation : Achieved by reacting an appropriate aldehyde with hydrazine derivatives.
- Trifluoromethyl Introduction : Utilizes nucleophilic substitution or cross-coupling techniques.
Recent advancements have highlighted microwave-assisted methods as particularly effective for synthesizing heterocyclic compounds due to their efficiency and reduced environmental impact.
Applications in Scientific Research
Dimethyl-{6-[4-(methyl-hydrazonomethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine has potential applications across several domains:
Medicinal Chemistry
- Anticancer Activity : Compounds with similar structures have shown promising anticancer properties, suggesting that this compound may also exhibit similar effects, necessitating empirical testing to establish its efficacy and safety profile.
- Antimicrobial Properties : Structural analogs have demonstrated significant antimicrobial activity against various pathogens, indicating potential applications in treating infections .
Biological Studies
- Biological Activity Evaluation : Interaction studies involving this compound could focus on its effects on specific biological targets, potentially leading to the development of new therapeutic agents.
- Molecular Docking Studies : Computational studies can help predict how this compound interacts with biological macromolecules, aiding in the design of more effective drugs .
Agricultural Applications
- Pesticidal Properties : Similar compounds have been evaluated for their effectiveness against phytopathogenic fungi, suggesting that this compound might also possess fungicidal properties .
Case Study 1: Anticancer Research
A study investigating the structural activity relationship of pyridine derivatives indicated that modifications similar to those found in this compound could enhance anticancer activity. The study utilized various assays to evaluate cell viability and apoptosis induction in cancer cell lines.
Case Study 2: Antimicrobial Activity
Research on hydrazone derivatives demonstrated significant antimicrobial activity against a range of bacteria and fungi. The findings suggest that incorporating the trifluoromethyl group may enhance the bioactivity of such compounds, including this compound.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₈H₁₈F₃N₅ (inferred from analogs in ).
- Molecular Weight : ~359–378 g/mol (based on similar compounds in ).
- Functional Significance : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydrazone group may enable coordination chemistry or serve as a pharmacophore ().
Comparison with Structural Analogs
Pyridine Derivatives with Varied Aromatic Substituents
Key Observations :
- Hydrazone vs. Pyrazole : The hydrazone group in the target compound offers unique reactivity (e.g., condensation or chelation) compared to the pyrazole’s aromatic stability .
- Amino vs. Hydrazone: The 3-aminophenyl analog () is more polar, favoring aqueous solubility, whereas the hydrazone may enhance metal-binding applications .
Trifluoromethyl-Substituted Pyridines in Coordination Chemistry
Pharmacological Potential
- N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine (): Demonstrates bioactivity in pyrimidine-based systems.
- However, hydrolytic instability of hydrazones could limit bioavailability compared to stable analogs like pyrazoles .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Dimethyl-{6-[4-(methyl-hydrazonomethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine, and what experimental conditions are critical for yield optimization?
- Methodological Answer :
- Step 1 : Start with a pyridine or pyrimidine core functionalized with a trifluoromethyl group. Nucleophilic substitution reactions using hydrazine derivatives (e.g., methyl hydrazone) are commonly employed to introduce the hydrazonomethyl moiety .
- Step 2 : Optimize reaction conditions (e.g., ethanol reflux, 10–12 hours) for coupling aryl and pyridyl groups, as seen in analogous pyrimidine syntheses .
- Step 3 : Purify via column chromatography or crystallization (ethanol/ice-water mixtures are effective for precipitating solids) .
- Key Parameters : Control stoichiometry of formaldehyde and morpholine (if used) to avoid side reactions .
Q. How can researchers confirm the molecular structure of this compound, and which spectroscopic techniques are most reliable?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and substituent positions, as demonstrated for related pyrimidine derivatives .
- NMR Spectroscopy : Use , , and -NMR to verify methyl, trifluoromethyl, and hydrazone proton environments .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What computational strategies can predict reaction intermediates or transition states in the synthesis of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Model reaction pathways (e.g., nucleophilic substitution at the pyridine ring) to identify energy barriers and intermediates .
- Kinetic Studies : Use Eyring plots to correlate temperature-dependent reaction rates with theoretical activation energies .
- Example : For analogous fluorinated pyridines, computational studies revealed that electron-withdrawing groups (e.g., trifluoromethyl) accelerate substitution reactions .
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer :
- Comparative Assays : Perform parallel testing of the target compound and analogs under standardized conditions (e.g., MIC assays for antimicrobial activity) .
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methyl vs. ethyl groups) to isolate contributing factors .
- Data Validation : Replicate conflicting studies using identical strains/solvent systems to control for experimental variability .
Q. What methodologies are recommended for studying the compound’s interaction with biomolecular targets (e.g., enzymes or DNA)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity () in real-time .
- Molecular Docking : Use software like AutoDock to simulate interactions with active sites (e.g., dipeptidyl peptidase IV for diabetes-related studies) .
- Inhibitor Kinetics : Perform enzyme inhibition assays (e.g., fluorogenic substrates) to determine values .
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility or stability data across different studies?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers at varying pH .
- Accelerated Stability Studies : Use HPLC to monitor degradation under stress conditions (heat/light/humidity) .
- Cross-Validation : Compare results with structurally related compounds (e.g., pyrimidines with trifluoromethyl groups) to identify trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
